molecular formula C7H7N3O B7810269 6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B7810269
M. Wt: 149.15 g/mol
InChI Key: WPRGOQMAAIZUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specific reagents and catalysts under controlled conditions. For example, the synthesis might involve the reaction of an aldehyde with a primary amine to form an intermediate, which is then further reacted to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid, while reduction might produce an alcohol.

Scientific Research Applications

6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and thereby affecting various biological processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can be identified using databases like PubChem, which provide information on structurally related molecules. Examples of similar compounds include those with similar functional groups or molecular structures .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of chemical properties, which make it suitable for specific applications in research and industry. This includes its reactivity, stability, and potential biological activity.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties make it a valuable tool for studying various chemical reactions and biological processes

Properties

IUPAC Name

6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)7(11)9-3-8-5/h2-3,10H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRGOQMAAIZUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.